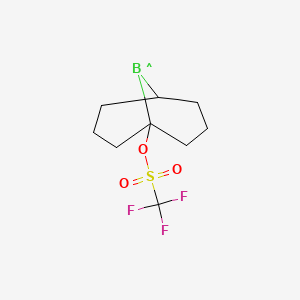
9-Borabicyclo(3.3.1)nonanyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate solution, commonly known as 9-BBN triflate solution, is a chemical compound with the empirical formula C9H14BF3O3S. It is a boron-based reagent widely used in organic synthesis due to its unique reactivity and stability. The compound is typically available as a 0.5 M solution in hexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BBN triflate solution involves the reaction of 9-Borabicyclo[3.3.1]nonane with trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The general reaction scheme is as follows:
[ \text{9-BBN} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{9-BBN·CF}_3\text{SO}_3 ]
Industrial Production Methods
Industrial production of 9-BBN triflate solution follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-BBN triflate solution undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions.
Addition: It is used in hydroboration reactions to add boron across double bonds.
Common Reagents and Conditions
Common reagents used with 9-BBN triflate solution include:
Hydrogen peroxide (H2O2): For oxidative cleavage.
Potassium hydroxide (KOH): Used in aqueous solutions for various reactions.
N-heterocyclic carbenes: For stabilization of dialkylborenium ions.
Major Products
The major products formed from reactions involving 9-BBN triflate solution include:
Terminal alcohols: Formed by hydroboration-oxidation of alkenes.
Aldehydes: Produced from the hydroboration of alkynes followed by oxidative cleavage
Scientific Research Applications
9-BBN triflate solution has a wide range of applications in scientific research, including:
Chemistry: Used in stereoselective aldol reactions and the formation of enol borinates from carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 9-BBN triflate solution involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The compound’s steric and electronic properties make it highly regioselective, allowing for the selective addition to alkenes and alkynes. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylboron trifluoromethanesulfonate
- B-Iodo-9-BBN solution
- Chlorodicyclohexylborane
Uniqueness
Compared to similar compounds, 9-BBN triflate solution offers unique advantages such as higher regioselectivity and stability. Its ability to form stable boron-oxygen bonds makes it particularly useful in stereoselective synthesis and hydroboration reactions .
Properties
Molecular Formula |
C9H13BF3O3S |
|---|---|
Molecular Weight |
269.07 g/mol |
InChI |
InChI=1S/C9H13BF3O3S/c11-9(12,13)17(14,15)16-8-5-1-3-7(10-8)4-2-6-8/h7H,1-6H2 |
InChI Key |
QIPCGAKKSNPFPN-UHFFFAOYSA-N |
Canonical SMILES |
[B]1C2CCCC1(CCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
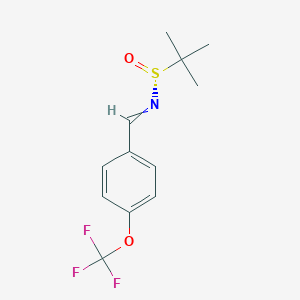
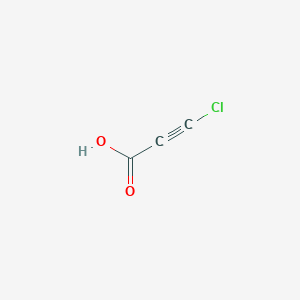
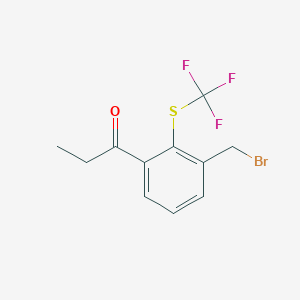
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

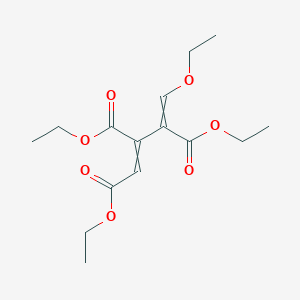
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)

![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
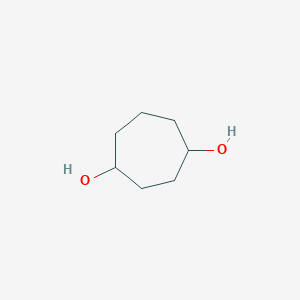
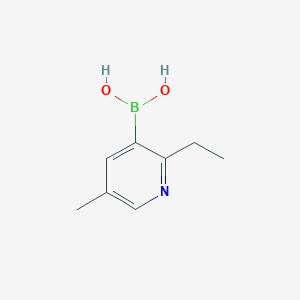
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
